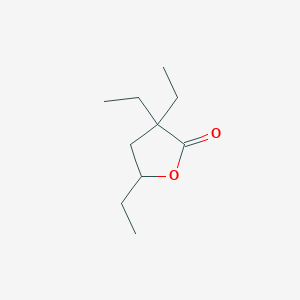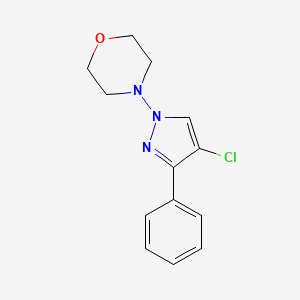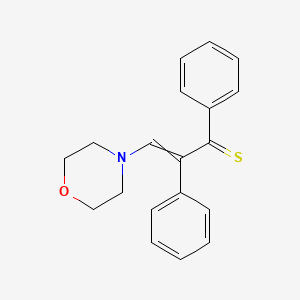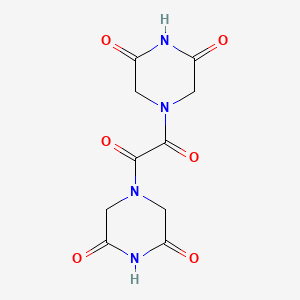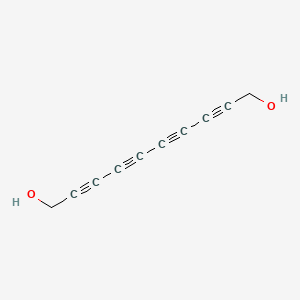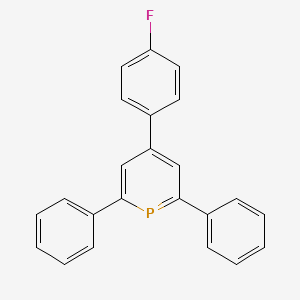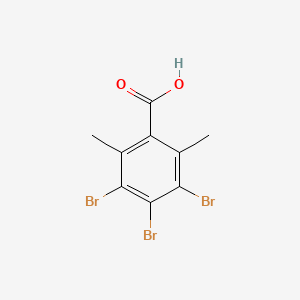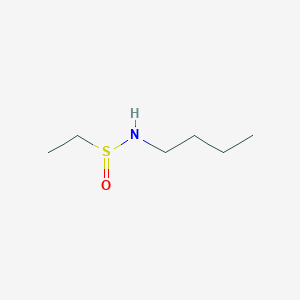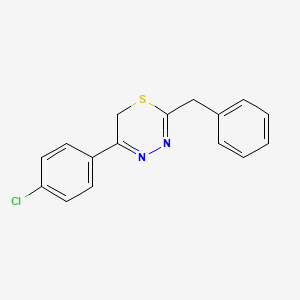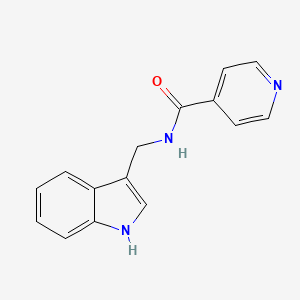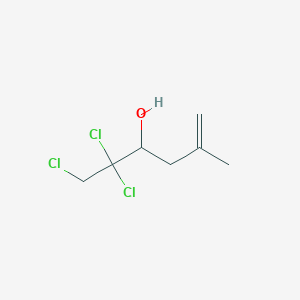
1,2,2-Trichloro-5-methylhex-5-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trichloro-5-methylhex-5-en-3-ol is an organic compound characterized by the presence of three chlorine atoms, a methyl group, and a hydroxyl group attached to a hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichloro-5-methylhex-5-en-3-ol typically involves the chlorination of 5-methylhex-5-en-3-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Trichloro-5-methylhex-5-en-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms or convert the double bond to a single bond.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 1,2,2-Trichloro-5-methylhex-5-en-3-one.
Reduction: Formation of 1,2,2-Trichloro-5-methylhexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,2-Trichloro-5-methylhex-5-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2,2-Trichloro-5-methylhex-5-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering enzyme activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,2-Trichlorohex-5-en-3-ol: Similar structure but lacks the methyl group.
1,2,2-Trichloro-5-methylhexane: Similar structure but lacks the double bond.
1,2,2-Trichloro-5-methylhex-5-en-2-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness
1,2,2-Trichloro-5-methylhex-5-en-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
63077-32-7 |
|---|---|
Fórmula molecular |
C7H11Cl3O |
Peso molecular |
217.5 g/mol |
Nombre IUPAC |
1,2,2-trichloro-5-methylhex-5-en-3-ol |
InChI |
InChI=1S/C7H11Cl3O/c1-5(2)3-6(11)7(9,10)4-8/h6,11H,1,3-4H2,2H3 |
Clave InChI |
KNYXTDCPRIQUNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(C(CCl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
